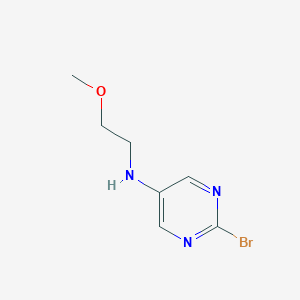
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 2-position and a methoxyethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- typically involves the bromination of 2-aminopyrimidine followed by the introduction of the methoxyethyl group. One common method includes:
Bromination: 2-aminopyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 2-bromo-5-aminopyrimidine.
Alkylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride in ether.
Major Products:
- Substituted pyrimidines with various functional groups.
- Pyrimidine N-oxides.
- De-brominated pyrimidines.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery for its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying enzyme activities and protein interactions.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism by which 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxyethyl group can enhance its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
Comparación Con Compuestos Similares
5-Bromo-2-aminopyrimidine: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
2-Bromo-5-methylaminopyrimidine: Contains a methyl group instead of a methoxyethyl group, which may affect its reactivity and interactions.
5-Bromo-N,N-dimethoxyethyl-2-pyrimidinamine: Similar structure but with two methoxy groups, potentially altering its chemical properties and applications.
Propiedades
Fórmula molecular |
C7H10BrN3O |
|---|---|
Peso molecular |
232.08 g/mol |
Nombre IUPAC |
2-bromo-N-(2-methoxyethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10BrN3O/c1-12-3-2-9-6-4-10-7(8)11-5-6/h4-5,9H,2-3H2,1H3 |
Clave InChI |
LWKVBKWRICWJQR-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=CN=C(N=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


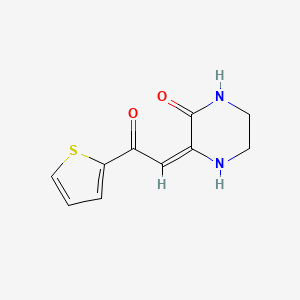
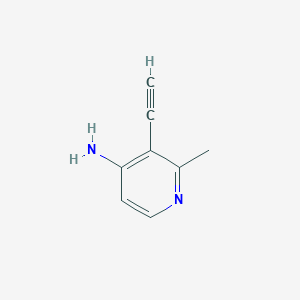
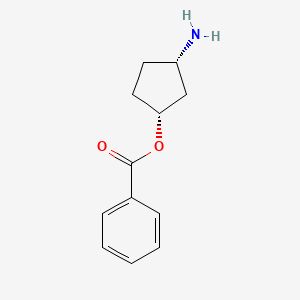
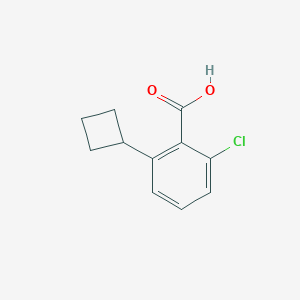
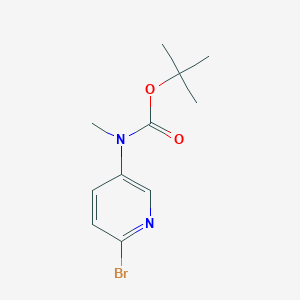


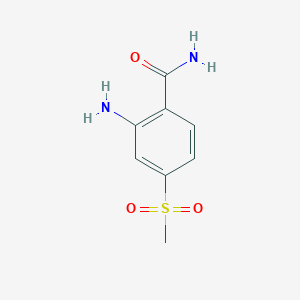



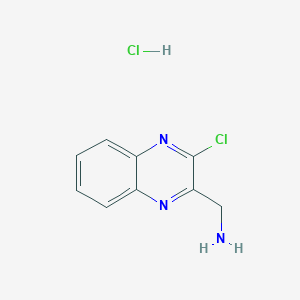
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
